molecular formula C18H25N3O3 B7922493 (R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922493
M. Wt: 331.4 g/mol
InChI Key: QIUUAXIZZLEWAW-XJKSGUPXSA-N
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Description

(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1401668-65-2) is a stereochemically complex molecule with a pyrrolidine backbone modified by a benzyl ester group, a cyclopropylamino substituent, and an (S)-2-aminopropionyl moiety. Its molecular formula is C₁₈H₂₅N₃O₃, with a molecular weight of 331.41 g/mol . The (R)-configuration at the pyrrolidine’s 3-position and the (S)-configuration of the 2-aminopropionyl group are critical for its stereochemical identity, which may influence biological interactions and pharmacokinetics.

Properties

IUPAC Name

benzyl (3R)-3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13(19)17(22)21(15-7-8-15)16-9-10-20(11-16)18(23)24-12-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,19H2,1H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUUAXIZZLEWAW-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a benzyl ester, suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C18H25N3O3
  • Molecular Weight : 331.41 g/mol
  • CAS Number : 1401668-65-2

The presence of functional groups such as the carboxylic acid and amine enhances its reactivity, making it a versatile candidate for drug design and synthesis.

Research indicates that compounds with similar structures exhibit diverse biological activities, including antimicrobial, neuroprotective, and anticancer effects. The specific stereochemistry and functional groups of this compound may contribute to its unique biological profiles.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
NeuroprotectiveProtects neurons from damage
AnticancerInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Activity :
    A study demonstrated that similar pyrrolidine derivatives exhibited significant antimicrobial properties against various pathogens. The mechanism was attributed to the disruption of bacterial cell membranes.
  • Neuroprotective Effects :
    Research involving cyclopropyl amino acids highlighted their ability to cross the blood-brain barrier, providing protective effects against neurodegenerative diseases. This suggests that this compound could have similar benefits.
  • Anticancer Properties :
    Preliminary findings indicate that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further studies are necessary to elucidate the specific pathways involved for this compound.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the cyclopropyl group.
  • Esterification to form the benzyl ester.

These synthetic routes require precise control over reaction conditions to achieve high yields and purity.

Future Directions

Given its promising biological activities, further research is essential to fully explore the therapeutic potential of this compound. Future studies should focus on:

  • Detailed mechanistic studies to understand its action at the molecular level.
  • In vivo studies to evaluate its efficacy and safety in biological systems.
  • Structural modifications to enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s analogs differ in substituents, stereochemistry, and backbone modifications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Substituents/Modifications Stereochemistry Molecular Weight (g/mol)
(R)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 1401668-65-2 C₁₈H₂₅N₃O₃ Cyclopropylamino, (S)-2-aminopropionyl (R)-pyrrolidine, (S)-aminopropionyl 331.41
(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 1354024-44-4 C₁₈H₂₇N₃O₃ Isopropylamino instead of cyclopropylamino (S)-pyrrolidine, (S)-aminopropionyl 333.43
(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester 919108-51-3 C₁₈H₂₇N₃O₃ 3-methyl-butyryl instead of propionyl (R)-pyrrolidine, (S)-amino-butyryl 333.43
(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 1353946-31-2 C₁₈H₂₅N₃O₃ Same substituents as target compound (S)-pyrrolidine, (S)-aminopropionyl 331.41

Impact of Substituent Variations

Cyclopropyl vs. Isopropyl Amino Groups: The cyclopropyl group in the target compound introduces rigidity and a smaller steric profile compared to the isopropyl group in CAS 1354024-44-4. This may enhance binding affinity in sterically constrained active sites (e.g., proteases) . The isopropyl analog (CAS 1354024-44-4) has higher lipophilicity (C₁₈H₂₇N₃O₃ vs.

Propionyl vs. Butyryl Acyl Chains :

  • The 3-methyl-butyryl substituent in CAS 919108-51-3 adds a branched hydrophobic chain, which could prolong metabolic stability but reduce aqueous solubility compared to the shorter propionyl chain in the target compound .

Stereochemical Differences :

  • The (S)-pyrrolidine configuration in CAS 1353946-31-2 creates a diastereomeric relationship with the target compound. Such stereochemical divergence often leads to distinct target interactions; for example, the (R)-configuration may favor binding to chiral enzyme pockets .

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